molecular formula C9H11Cl2Si B12350074 Benzylethyldichlorosilane

Benzylethyldichlorosilane

Cat. No.: B12350074
M. Wt: 218.17 g/mol
InChI Key: YKHLGYQVFKJAAY-UHFFFAOYSA-N
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Description

Benzylethyldichlorosilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to two chlorine atoms, an ethyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylethyldichlorosilane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with ethyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. The reaction can be represented as follows:

C6H5CH2Cl+C2H5SiCl3C6H5CH2SiCl2C2H5+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_2\text{H}_5\text{SiCl}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SiCl}_2\text{C}_2\text{H}_5 + \text{HCl} C6​H5​CH2​Cl+C2​H5​SiCl3​→C6​H5​CH2​SiCl2​C2​H5​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include steps for the purification of the product, such as distillation or recrystallization, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzylethyldichlorosilane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction: Can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Substitution: Common nucleophiles include alcohols, amines, and thiols. Reactions are often conducted in the presence of a base to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Hydrolysis: Forms benzylethylsilanol and hydrochloric acid.

    Substitution: Forms benzylethylsilane derivatives depending on the nucleophile used.

    Reduction: Forms benzylethylsilane.

Scientific Research Applications

Benzylethyldichlorosilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Materials Science: Utilized in the preparation of silicon-based materials, including polymers and resins.

    Biology and Medicine: Potential use in the development of silicon-based drug delivery systems and biomedical devices.

    Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of benzylethyldichlorosilane involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can attract nucleophiles, leading to substitution reactions. The presence of chlorine atoms makes the compound susceptible to hydrolysis, forming silanols. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyltrichlorosilane: Similar structure but with three chlorine atoms and no benzyl group.

    Benzyltrichlorosilane: Similar structure but with three chlorine atoms and no ethyl group.

    Dichlorosilane: Contains two chlorine atoms but lacks both the benzyl and ethyl groups.

Uniqueness

Benzylethyldichlorosilane is unique due to the presence of both benzyl and ethyl groups attached to the silicon atom. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler counterparts.

Properties

Molecular Formula

C9H11Cl2Si

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C9H11Cl2Si/c10-12(11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

YKHLGYQVFKJAAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC[Si](Cl)Cl

Origin of Product

United States

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